molecular formula C24H21BrN2O5S B2366855 N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide CAS No. 313531-51-0

N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2366855
CAS No.: 313531-51-0
M. Wt: 529.41
InChI Key: KUZDVAWXBNZOAO-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoyl group, a bromophenyl group, and a morpholinosulfonyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Benzoylation: Addition of a benzoyl group to the brominated benzene ring.

    Sulfonylation: Introduction of a sulfonyl group to the benzene ring.

    Amidation: Formation of the benzamide structure by reacting with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions such as nucleophilic or electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-4-(morpholinosulfonyl)benzamide
  • N-(4-bromophenyl)-4-(morpholinosulfonyl)benzamide
  • N-(2-benzoyl-4-bromophenyl)-4-(sulfonyl)benzamide

Uniqueness

N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O5S/c25-19-8-11-22(21(16-19)23(28)17-4-2-1-3-5-17)26-24(29)18-6-9-20(10-7-18)33(30,31)27-12-14-32-15-13-27/h1-11,16H,12-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZDVAWXBNZOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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